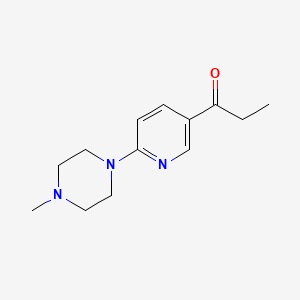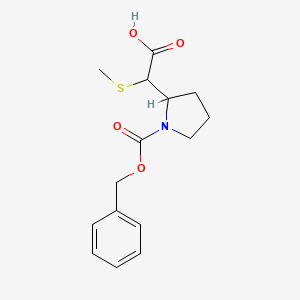
Methyl 3-(5-cyanopyrimidin-2-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate is an organic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a cyanopyrimidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents such as toluene or ethanol, and bases like potassium carbonate.
Análisis De Reacciones Químicas
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have similar bicyclic structures and are used in various chemical and biological applications.
Furane-2(5H)-one derivatives: These compounds share some structural similarities and are also used in antiviral and antimicrobial research.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Propiedades
Fórmula molecular |
C13H9N3O2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
methyl 3-(5-cyanopyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-3-10(5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3 |
Clave InChI |
ISVAVXVROJCVNU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




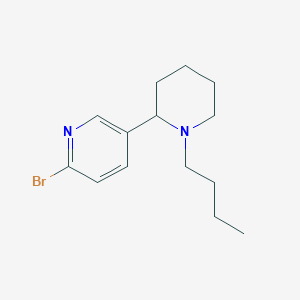
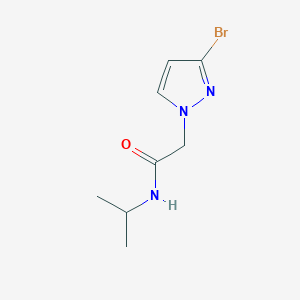
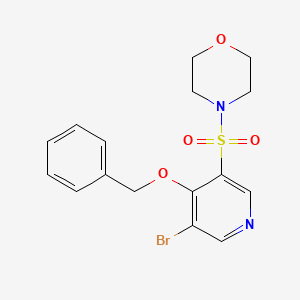
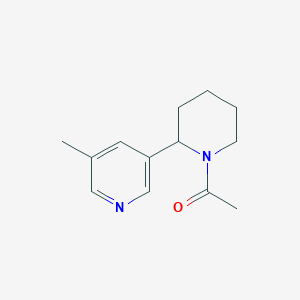
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
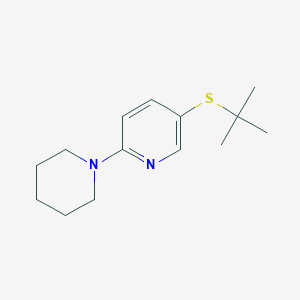
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)

